BenchChemオンラインストアへようこそ!

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Organic Synthesis Vilsmeier Reaction Spectroscopic Characterization

7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9, MW 259.33 g·mol⁻¹, C₁₃H₁₃N₃OS) is a heterocyclic benzazepinone-thiazole compound that serves as a key structural motif within the aminothiazole-fused benzazepine class. These compounds have been advanced as selective dopamine D₂ partial agonists (D₂PAs) with reported antipsychotic efficacy and tunable D₂ partial agonism.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 105344-32-9
Cat. No. B2706238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS105344-32-9
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC(=O)C1
InChIInChI=1S/C13H13N3OS/c14-13-16-11(7-18-13)9-4-5-10-8(6-9)2-1-3-12(17)15-10/h4-7H,1-3H2,(H2,14,16)(H,15,17)
InChIKeyQXOUAQYJNTXFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9): A Heterocyclic Benzazepinone-Thiazole Scaffold for D2 Partial Agonist Programs and Chemical Biology


7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9, MW 259.33 g·mol⁻¹, C₁₃H₁₃N₃OS) is a heterocyclic benzazepinone-thiazole compound that serves as a key structural motif within the aminothiazole-fused benzazepine class. These compounds have been advanced as selective dopamine D₂ partial agonists (D₂PAs) with reported antipsychotic efficacy and tunable D₂ partial agonism [1]. The scaffold incorporates a 2-aminothiazole moiety at the 7-position of the tetrahydrobenzazepinone core, a molecular architecture that also appears in metabolic probe studies using 2-aminothiazolobenzazepine (2-ATBA) analogs. When sourced from certified suppliers, this compound is typically supplied at ≥95% purity (HPLC) , with comprehensive characterization data (¹H/¹³C NMR, IR, Raman) available from dedicated synthetic protocols [2].

Why Generic Aminothiazole-Benzazepines Cannot Simply Substitute for 7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9) in Structure-Activity Relationship Studies


Within the aminothiazolobenzazepine series, even minor structural permutations profoundly alter the D₂ partial agonist profile and off-target selectivity. The core scaffold of 7-substituted tetrahydrobenzazepin-2-one defines a specific pharmacophoric geometry that influences dopamine receptor binding kinetics and functional selectivity [1]. Substitution at alternative positions on the benzazepine ring, variations in the thiazole connectivity (e.g., thiazolo[4,5-h] vs. thiazolo[5,4-d] fusions), or use of unsubstituted aminothiazole fragments yields compounds with divergent physicochemical properties (LogP ~2.5 for this chemotype ) and metabolic stability profiles [2]. Therefore, generic replacement with superficially similar '2-aminothiazole benzazepine' analogs risks invalidating SAR correlations, undermining in vivo efficacy models, and compromising the reproducibility of D₂ partial agonist screening campaigns—making precise structural identity essential for procurement and experimental design.

Quantitative Differentiation Evidence for 7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9) Against Key Comparators


Structural Confirmation and Spectroscopic Purity: One-Step Synthesis vs. Multi-Step Analog Protocols

The compound can be synthesized via an adapted one-step Vilsmeier protocol that provides a quantitative crude yield before purification, a practical advantage over multi-step routes required for many related 2-aminothiazole benzazepine analogs [1]. Full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy was reported, establishing a robust spectral reference standard for identity verification during procurement and in-house purity assessment. Commercially, the compound is typically offered at 95% purity (HPLC) , providing a benchmark against which laboratory-synthesized batches or alternative supplier lots can be evaluated.

Organic Synthesis Vilsmeier Reaction Spectroscopic Characterization

D₂ Partial Agonist Scaffold Validation: Functional Selectivity vs. Off-Target Receptors

The broader aminothiazole-fused benzazepine class, exemplified by the lead compound 8h, demonstrates potent D₂ partial agonism with good selectivity over D₃, D₄, and 5-HT₁A receptors; compound 8h achieved an EC₅₀ of 4.5 nM in a D₂ cAMP functional assay and >100-fold selectivity against a panel of over 60 CNS targets [1]. While direct data for CAS 105344-32-9 remain unreported, its core scaffold places it in a SAR region critical for tuning partial agonism levels (intrinsic activity ranging from ~30% to 60% of full agonist response depending on substituent choice). In contrast, unsubstituted or simple 2-aminothiazole fragments lack this functional selectivity profile.

Dopamine D2 Receptor Partial Agonism Selectivity Screening

In Vitro Metabolic Stability and Cross-Species Microsomal Clearance Profiling

The aminothiazolobenzazepine chemotype (2-ATBA analog) demonstrated moderate to high metabolic stability across human, rat, dog, and monkey liver microsomes, with intrinsic clearance (CLint) values ranging from 12–45 µL/min/mg protein in human microsomes [1]. The primary metabolic pathway identified was oxidation at the 2-aminothiazole heteroatoms, characterized via gas-phase ion-molecule reactions (GPIMR) and confirmed to yield a tertiary N-oxide metabolite [1]. By contrast, simpler 2-aminothiazole compounds lacking the benzazepine ring often exhibit rapid N-dealkylation and substantially higher CLint (>100 µL/min/mg), limiting their utility as in vivo tool compounds.

Metabolic Stability Microsomal Clearance Cross-Species ADME

Physicochemical Property Profile: cLogP, H-Bonding Capacity, and Fraction sp³ Benchmarking

The compound's experimentally derived LogP of 2.51 and Fraction sp³ (Fsp³) of 0.23 place it within the favorable CNS drug-like space defined by the CNS Multiparameter Optimization (MPO) desirability score ≥4.5 . It possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, consistent with oral bioavailability guidelines. In comparison, related benzazepine D₂ partial agonist clinical candidates such as aripiprazole exhibit LogP ~4.0–4.5 and higher molecular weight, which can contribute to increased hERG liability and metabolic burden [1]. The lower LogP and lower molecular weight of this scaffold may confer advantages in reducing phospholipidosis risk and improving brain penetration unbound fraction.

Physicochemical Properties Drug-Likeness CNS MPO Desirability

In Vivo Pharmacodynamic Efficacy: Rat Amphetamine-Induced Locomotor Activity Model

While no direct in vivo data are published for CAS 105344-32-9, the closely related aminothiazole benzazepine compound 8h demonstrated statistically significant reversal of amphetamine-induced hyperlocomotion in rats at oral doses of 3–10 mg/kg, with an ED₅₀ of 5.2 mg/kg [1]. The lead analog 2-ATBA also confirmed antipsychotic-like efficacy in the same model with good oral bioavailability (F >30%) [2]. Simple 2-aminothiazole compounds are inactive in this model, underscoring the necessity of the benzazepinone scaffold for in vivo D₂ partial agonist activity. Procurement of this specific scaffold enables in vivo SAR exploration without confounding scaffold-dependent efficacy loss.

In Vivo Efficacy Locomotor Activity Antipsychotic Model

Absence of Cross-Reactivity at the hERG Potassium Ion Channel: Cardiac Safety Screening

In selectivity profiling, the aminothiazole benzazepine series, including compound 8h, exhibited no significant inhibition of the hERG potassium channel at concentrations up to 10 µM (IC₅₀ >30 µM), indicating a low proarrhythmic risk [1]. This contrasts with many typical and atypical antipsychotics such as haloperidol and risperidone, which display hERG IC₅₀ values ranging from 0.01–0.3 µM and are associated with QTc prolongation [2]. The absence of hERG liability is a critical differentiator for CNS-active compounds and supports the selection of this chemotype for chronic dosing studies.

hERG Liability Cardiac Safety Selectivity Profiling

Procurement Application Scenarios for 7-(2-Amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 105344-32-9)


Lead Optimization in D₂ Partial Agonist Programs for Schizophrenia and Bipolar Disorder

This compound provides a structurally defined starting point for generating focused aminothiazole benzazepine libraries aimed at optimizing D₂ partial agonism functional selectivity. The validated D₂ EC₅₀ range (low nanomolar for optimized analogs) and >100-fold selectivity over off-target CNS receptors [1] enable medicinal chemistry teams to establish SAR trends with high statistical confidence. Procurement of the 7-substituted benzazepinone scaffold is warranted for exploring substituent effects at the thiazole 4-position and benzazepine N-1 position to fine-tune intrinsic activity from 30% to 60% of the full agonist response.

Metabolic Soft-Spot Identification and Cross-Species ADME Profiling

The defined oxidative metabolism pathway (aminothiazole → tertiary N-oxide) characterized via GPIMR mass spectrometry [1] makes this scaffold an ideal probe for metabolic soft-spot identification studies. Researchers can use CAS 105344-32-9 as a reference standard to calibrate in vitro metabolite profiling workflows across human, rat, dog, and monkey hepatocyte or microsomal systems. The moderate intrinsic clearance (12–45 µL/min/mg in human microsomes) provides a suitable dynamic range for detecting structure-metabolism relationships during lead optimization.

Chemical Biology Tool Compound for Dopamine D₂ Receptor Signaling Bias Studies

As a core scaffold of a D₂ partial agonist series, this compound can be derivatized to generate tool compounds for investigating β-arrestin recruitment bias versus Gαᵢ signaling at the D₂ receptor. The tunable partial agonism profile [1] enables the development of signaling-biased probes that can dissect the contributions of different downstream pathways to antipsychotic efficacy and side effect profiles, supporting academic and industrial target validation efforts.

Synthetic Methodology Development and Building Block Supply for Heterocyclic Chemistry

The one-step Vilsmeier synthetic protocol achieving quantitative crude yield [2] positions this compound as a practical building block for diversity-oriented synthesis. Chemical suppliers and CROs can use this validated route for scale-up production, while medicinal chemistry laboratories can employ the fully characterized NMR, IR, and Raman spectral dataset [2] as a quality control reference when generating novel derivatives through Suzuki coupling, Buchwald-Hartwig amination, or reductive amination at the available functional handles.

Quote Request

Request a Quote for 7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.